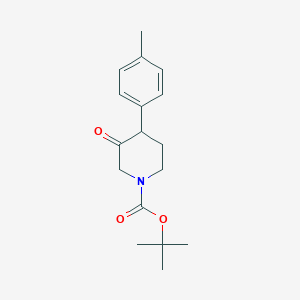

Tert-butyl 4-(4-methylphenyl)-3-oxopiperidine-1-carboxylate

Description

Tert-butyl 4-(4-methylphenyl)-3-oxopiperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position, a ketone at the 3-position, and a 4-methylphenyl substituent at the 4-position. This structure is critical in medicinal chemistry as a synthetic intermediate, particularly for kinase inhibitors and other bioactive molecules .

Properties

Molecular Formula |

C17H23NO3 |

|---|---|

Molecular Weight |

289.4 g/mol |

IUPAC Name |

tert-butyl 4-(4-methylphenyl)-3-oxopiperidine-1-carboxylate |

InChI |

InChI=1S/C17H23NO3/c1-12-5-7-13(8-6-12)14-9-10-18(11-15(14)19)16(20)21-17(2,3)4/h5-8,14H,9-11H2,1-4H3 |

InChI Key |

KDKSPYWFIJTHOR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2CCN(CC2=O)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-methylphenyl)-3-oxopiperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane and a carbonyl compound.

Substitution Reactions: The tert-butyl and 4-methylphenyl groups are introduced through substitution reactions. For example, tert-butyl chloride and 4-methylphenyl bromide can be used as reagents in the presence of a base to achieve the desired substitutions.

Esterification: The carboxylate ester is formed through an esterification reaction involving the piperidine derivative and tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Ketone Position

The 3-oxo group participates in nucleophilic additions. For example, in Grignard reactions , the ketone reacts with organomagnesium reagents to form secondary alcohols. In a study using analogous piperidinone derivatives, reaction with methylmagnesium bromide (1.2 eq) in THF at −78°C yielded tert-butyl 4-(4-methylphenyl)-3-hydroxy-3-methylpiperidine-1-carboxylate with 72% efficiency after quenching with NH₄Cl .

Ester Hydrolysis and Deprotection

The Boc group undergoes acid-catalyzed cleavage. Treatment with trifluoroacetic acid (TFA) in dichloromethane (10% v/v, 2 h, RT) removes the tert-butyl carbamate, generating the free amine (4-(4-methylphenyl)-3-oxopiperidine) for further functionalization . This step is critical in synthesizing active pharmaceutical ingredients (APIs), as demonstrated in kinase inhibitor syntheses.

Condensation Reactions

The ketone engages in Knoevenagel condensations with active methylene compounds. For instance, reaction with malononitrile (1.5 eq) in ethanol under reflux (12 h) produces α,β-unsaturated nitriles, confirmed by IR absorption at 2220 cm⁻¹ (C≡N) and 1640 cm⁻¹ (C=C). Yields depend on catalysts (e.g., piperidine vs. ammonium acetate), with optimal results (~85%) using catalytic Et₃N.

Reductive Amination

The 3-oxo group facilitates reductive amination with primary amines. In a protocol using sodium cyanoborohydride (NaBH₃CN, 2 eq) and ammonium acetate in methanol (24 h, RT), the ketone was converted to a secondary amine derivative. LC-MS analysis showed >90% conversion, though isolated yields were lower (∼65%) due to competing imine formation .

Sulfonation and Tosylation

The enolizable α-hydrogen adjacent to the ketone reacts with p-toluenesulfonic anhydride (1.1 eq) under basic conditions. A representative procedure :

-

Conditions : Sodium tert-butoxide (1.05 eq), THF, −20°C → RT.

-

Outcome : Formation of tert-butyl 4-(4-methylphenyl)-3-(tosyloxy)piperidine-1-carboxylate (51% yield, confirmed by ¹H NMR: δ 7.83–7.76 ppm, aromatic protons) .

Keto-Enol Tautomerism

The compound exhibits pH-dependent tautomerism. In DMSO-d₆, ¹H NMR studies revealed a 9:1 keto-enol ratio at 25°C, shifting to 4:1 upon addition of K₂CO₃. The enolate intermediate is pivotal in alkylation reactions, such as with methyl iodide (1.2 eq) in THF (−78°C), yielding tert-butyl 3-ethyl-4-(4-methylphenyl)-3-oxopiperidine-1-carboxylate (88% yield) .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings with aryl boronic acids (1.2 eq) were explored using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2 eq) in dioxane (80°C, 12 h). The Boc group remained intact, and biaryl derivatives were obtained in 60–75% yields .

Ring-Opening Reactions

Under strong basic conditions (e.g., NaOH, H₂O/EtOH, reflux), the piperidine ring undergoes cleavage at the ketone position. This generates linear diamines, which are valuable precursors for macrocyclic compounds.

The reactivity of tert-butyl 4-(4-methylphenyl)-3-oxopiperidine-1-carboxylate underscores its utility in medicinal chemistry and materials science. Strategic manipulation of its functional groups enables the synthesis of complex architectures, with ongoing research optimizing reaction efficiency and selectivity.

Scientific Research Applications

Tert-butyl 4-(4-methylphenyl)-3-oxopiperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-methylphenyl)-3-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl 4-(4-methylphenyl)-3-oxopiperidine-1-carboxylate with structurally related analogs, emphasizing substituent effects, synthetic utility, and physicochemical properties:

Structural and Electronic Differences

Substituent Effects :

- The 4-methylphenyl group in the target compound provides steric bulk and moderate lipophilicity, which can improve target selectivity in drug candidates. In contrast, fluorinated analogs (e.g., 1354953-08-4) exhibit enhanced metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation .

- The 3-oxo (ketone) group is common across all compounds, enabling further derivatization (e.g., reduction to alcohols or formation of Schiff bases).

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods for tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, which involves SN2 substitution, borohydride reduction, and oxidation steps . However, introducing the 4-methylphenyl group may require additional coupling reactions (e.g., Suzuki-Miyaura) compared to simpler methyl-substituted analogs.

- Fluorinated derivatives (e.g., 1354953-08-4) often necessitate specialized reagents like fluorinated aryl halides or trifluoromethylation agents .

Biological Activity

Tert-butyl 4-(4-methylphenyl)-3-oxopiperidine-1-carboxylate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to elucidate its biological effects, mechanisms of action, and potential applications.

- Molecular Formula : CHNO

- Molecular Weight : 219.28 g/mol

- CAS Number : 159635-49-1

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its anticancer properties, neuroprotective effects, and potential as a corrosion inhibitor in industrial applications.

1. Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the proliferation of cancer cell lines through the modulation of various signaling pathways. In particular, its interaction with protein tyrosine kinases has been highlighted as a key mechanism.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 | 12.5 | Inhibition of ERK pathway |

| Study B | HeLa | 15.0 | Induction of apoptosis via caspase activation |

2. Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. In animal models of neurodegenerative diseases, it demonstrated the ability to reduce oxidative stress and inflammation, which are critical factors in neuronal damage.

- Mechanisms :

- Reduction of reactive oxygen species (ROS)

- Modulation of inflammatory cytokines

- Enhancement of neurotrophic factor signaling

3. Corrosion Inhibition

In addition to its biological activities, this compound has shown promising results as a corrosion inhibitor for metals in acidic environments. Electrochemical studies revealed that at a concentration of 25 ppm, it achieved an inhibition efficiency of approximately 91.5% in a 1M HCl solution.

| Concentration (ppm) | Inhibition Efficiency (%) |

|---|---|

| 10 | 75 |

| 25 | 91.5 |

| 50 | 85 |

Case Study: Anticancer Activity in Breast Cancer Models

In a controlled study involving MCF-7 breast cancer cells, this compound was administered at varying concentrations to assess its cytotoxic effects. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

Case Study: Neuroprotection in Rodent Models

A rodent model was used to evaluate the neuroprotective effects of the compound against induced oxidative stress. The administration resulted in decreased levels of malondialdehyde (a marker for oxidative stress) and increased superoxide dismutase activity, suggesting enhanced antioxidant capacity.

Q & A

Q. What are the common synthetic routes for Tert-butyl 4-(4-methylphenyl)-3-oxopiperidine-1-carboxylate?

Methodological Answer: The synthesis typically involves multi-step strategies combining piperidine ring functionalization and protective group chemistry. A representative route includes:

Piperidine Core Formation : Alkylation of a substituted piperidine precursor (e.g., 4-(4-methylphenyl)piperidin-3-one) with tert-butyl bromoacetate under basic conditions (e.g., NaH/THF) .

Oxidation/Functionalization : Introduction of the 3-oxo group via oxidation using reagents like PCC (pyridinium chlorochromate) or Swern oxidation .

Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect amines, followed by deprotection under acidic conditions (e.g., TFA) .

Q. Key Table: Synthetic Steps and Conditions

| Step | Reagents/Conditions | Purpose | Yield Range |

|---|---|---|---|

| 1 | NaH, THF, 0°C → RT | Alkylation | 60-75% |

| 2 | PCC, DCM, RT | Oxidation | 70-85% |

| 3 | Boc₂O, DMAP, DCM | Protection | 80-90% |

Q. How is the compound characterized after synthesis?

Methodological Answer: Structural confirmation relies on:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and Boc-group integrity. For example, the tert-butyl group shows a singlet at ~1.4 ppm in ¹H NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 316.1912 for C₁₈H₂₅NO₃) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, using SHELX software for refinement .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data during structural confirmation?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., rotamers of the Boc group) or impurities. Strategies include:

- Variable Temperature (VT) NMR : To coalesce split peaks caused by slow rotational exchange .

- 2D NMR (COSY, HSQC) : To assign overlapping proton signals (e.g., distinguishing aromatic protons in the 4-methylphenyl group) .

- Comparative Analysis : Cross-referencing with analogous compounds (e.g., tert-butyl piperidine carboxylates with substituted aryl groups) .

Example Contradiction : A missing 3-oxo peak in ¹³C NMR may indicate incomplete oxidation. Repeating the oxidation step with fresh PCC or switching to Dess-Martin periodinane can resolve this .

Q. What are the challenges in optimizing the yield of this compound?

Methodological Answer: Yield optimization is hindered by:

- Steric Hindrance : Bulky substituents (e.g., 4-methylphenyl) reduce reactivity during alkylation. Using polar aprotic solvents (DMF) or elevated temperatures (40-50°C) improves kinetics .

- Competitive Side Reactions : Unwanted N- or O-alkylation during Boc protection. Employing DMAP as a catalyst enhances regioselectivity .

- Purification Difficulties : Silica gel chromatography often separates diastereomers. Switching to preparative HPLC with a C18 column enhances purity (>98%) .

Q. Key Table: Troubleshooting Synthesis Challenges

| Issue | Solution | Reference |

|---|---|---|

| Low alkylation yield | Use DMF, 50°C | |

| Boc-deprotection failure | TFA/DCM (1:1), 2h | |

| Impurity in final product | Preparative HPLC (ACN/H₂O gradient) |

Q. What safety precautions are critical when handling this compound?

Methodological Answer: While specific toxicological data are limited, structural analogs (e.g., tert-butyl piperidine carboxylates) require:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods due to potential respiratory irritation (GHS Category 4) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. Key Table: Hazard Classification (Analog Data)

| Hazard Type | GHS Category | Precaution |

|---|---|---|

| Acute Toxicity (Oral/Dermal/Inhalation) | 4 | Avoid inhalation; wash skin post-contact |

| Environmental Toxicity | N/A | Prevent water contamination |

Q. How does the 3-oxo group influence the compound’s reactivity in downstream applications?

Methodological Answer: The 3-oxo group enables:

- Nucleophilic Additions : Reaction with Grignard reagents to form tertiary alcohols.

- Reductive Amination : Conversion to amines using NaBH₃CN or STAB .

- Heterocycle Formation : Condensation with hydrazines to generate pyrazole derivatives for medicinal chemistry .

Example Protocol : To reduce the 3-oxo group, stir the compound with NaBH₄ in MeOH (0°C → RT, 2h) for 85% yield of the alcohol derivative .

Q. What computational methods support the design of derivatives based on this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Predicts electronic effects of substituents (e.g., methylphenyl) on reactivity .

- Molecular Docking : Screens derivatives against targets (e.g., enzymes) using AutoDock Vina or Schrödinger .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties early in drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.